Cas no 70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate)

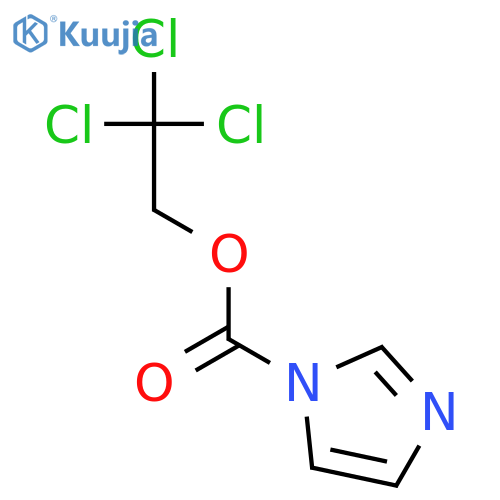

70737-50-7 structure

商品名:2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

CAS番号:70737-50-7

MF:C6H5Cl3N2O2

メガワット:243.475098371506

MDL:MFCD18783167

CID:1024662

PubChem ID:12948610

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole

- 1-(2,2,2-trichloroethoxycarbonyl)imidazole

- ACMC-209ofw

- AGN-PC-00K7OQ

- ANW-35946

- CTK8B2205

- CS-0212516

- A866550

- AKOS015907896

- 70737-50-7

- 2,2,2-Trichloroethyl1H-imidazole-1-carboxylate

- BS-24399

- SCHEMBL11325453

- MFCD18783167

- 2,2,2-trichloroethyl imidazole-1-carboxylate

- VCA73750

- DTXSID90513679

-

- MDL: MFCD18783167

- インチ: InChI=1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2

- InChIKey: FZPFFJOICMDOSY-UHFFFAOYSA-N

- ほほえんだ: C1=CN(C=N1)C(=O)OCC(Cl)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 241.941660g/mol

- どういたいしつりょう: 241.941660g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 307.3±52.0 °C at 760 mmHg

- フラッシュポイント: 139.7±30.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T900993-50mg |

2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate |

70737-50-7 | 50mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB310340-1 g |

1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |

70737-50-7 | 1 g |

€144.00 | 2023-07-19 | ||

| Chemenu | CM186825-1g |

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |

70737-50-7 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM186825-5g |

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |

70737-50-7 | 95% | 5g |

$*** | 2023-05-29 | |

| abcr | AB310340-5 g |

1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |

70737-50-7 | 5 g |

€348.00 | 2023-07-19 | ||

| Alichem | A069003527-25g |

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |

70737-50-7 | 95% | 25g |

$622.39 | 2023-09-01 | |

| abcr | AB310340-1g |

1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; . |

70737-50-7 | 98% | 1g |

€144.00 | 2025-02-20 | |

| abcr | AB310340-5g |

1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; . |

70737-50-7 | 98% | 5g |

€348.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283186-1g |

1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole |

70737-50-7 | 98% | 1g |

¥734.00 | 2024-05-02 | |

| Crysdot LLC | CD11069163-25g |

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |

70737-50-7 | 95+% | 25g |

$565 | 2024-07-18 |

2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate) 関連製品

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70737-50-7)2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):230.0